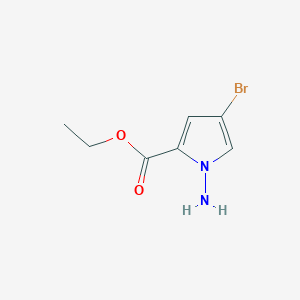![molecular formula C12H8N2 B13665071 Benzo[g]quinazoline](/img/structure/B13665071.png)
Benzo[g]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[g]quinazoline is a heterocyclic aromatic organic compound that consists of a fused benzene and quinazoline ring system. This compound is part of the larger quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound and its derivatives have garnered significant interest due to their potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzo[g]quinazoline can be synthesized through various methods. One common approach involves the condensation of 2-aminobenzaldehydes with benzylamines in the presence of molecular iodine as a catalyst. This reaction proceeds under mild conditions and offers good yields . Another method involves the use of o-aminobenzylamine and aldehydes, mediated by o-iodoxybenzoic acid (IBX), to produce diversely substituted quinazolines . Additionally, iridium-catalyzed acceptorless dehydrogenative coupling (ADC) reactions of 2-aminoarylmethanols with amides or nitriles have been reported to yield quinazolines efficiently .
Industrial Production Methods: Industrial production of this compound typically involves scalable and cost-effective synthetic routes. The use of palladium (II)-catalyzed cascade reactions and nickel-catalyzed [4 + 2] annulation of benzylamines and nitriles are examples of methods that can be scaled up for industrial applications . These methods offer high atom-economy and mild reaction conditions, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Benzo[g]quinazoline undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of quinazoline derivatives can be achieved using hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) . Reduction reactions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, MCPBA, monopermaleic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium-catalyzed cross-coupling reactions using boronic acids or halides.
Major Products: The major products formed from these reactions include quinazoline-3-oxides, quinazolin-4(3H)-ones, and various substituted quinazolines .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as intermediates in the synthesis of complex organic molecules and as ligands in coordination chemistry.
Biology: Exhibits significant antiviral activity against human rotavirus and other viruses.
Medicine: Investigated for their anticancer properties, particularly as inhibitors of tyrosine kinases involved in cancer cell proliferation.
Wirkmechanismus
The mechanism of action of benzo[g]quinazoline derivatives often involves the inhibition of specific molecular targets. For example, some derivatives act as tyrosine kinase inhibitors, blocking the autophosphorylation of receptors such as VEGFR-2, which is crucial for vascular proliferation and cancer progression . Other derivatives may inhibit histamine receptors or other enzymes involved in inflammatory and allergic responses .
Vergleich Mit ähnlichen Verbindungen
Benzo[g]quinazoline shares structural similarities with other quinazoline derivatives, such as quinazolinone and quinazoline-2,4-diamine. its unique fused ring system imparts distinct biological activities and chemical properties . Similar compounds include:
Quinazolinone: Known for its antimicrobial and anticancer activities.
Quinazoline-2,4-diamine: Exhibits vasodilatory and hypotensive effects.
Quinazoline-3-oxide: Used as intermediates in the synthesis of benzodiazepine analogues.
Eigenschaften
Molekularformel |
C12H8N2 |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
benzo[g]quinazoline |
InChI |
InChI=1S/C12H8N2/c1-2-4-10-6-12-11(5-9(10)3-1)7-13-8-14-12/h1-8H |
InChI-Schlüssel |
VFFLLOJLQMPSQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-6-fluoropyrido[2,3-d]pyrimidine](/img/structure/B13665002.png)

![7-Bromo-2-chloro-4-methoxyimidazo[2,1-f][1,2,4]triazine](/img/structure/B13665017.png)


![2-Bromo-3-methyl-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13665039.png)
![2-Bromo-3-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13665053.png)







